molecular formula C9H15NO B12051632 3-[(Prop-2-YN-1-yloxy)methyl]piperidine CAS No. 946743-83-5

3-[(Prop-2-YN-1-yloxy)methyl]piperidine

Cat. No.: B12051632
CAS No.: 946743-83-5
M. Wt: 153.22 g/mol
InChI Key: FGHJMROJNXGNDF-UHFFFAOYSA-N
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Description

3-[(Prop-2-YN-1-yloxy)methyl]piperidine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the prop-2-yn-1-yloxy group attached to the piperidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Prop-2-YN-1-yloxy)methyl]piperidine typically involves the reaction of piperidine with propargyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) at low temperatures (0°C) to ensure the formation of the desired product. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 3-[(Prop-2-YN-1-yloxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in DMF.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-[(Prop-2-YN-1-yloxy)methyl]piperidine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to modulate biological pathways makes it a subject of interest in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-YN-1-yloxy)methyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) enzymes by irreversibly binding to the enzyme’s active site, leading to altered neurotransmitter levels.

Comparison with Similar Compounds

  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness: 3-[(Prop-2-YN-1-yloxy)methyl]piperidine stands out due to its specific structural features, which allow for unique interactions with biological targets. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-(prop-2-ynoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-6-11-8-9-4-3-5-10-7-9/h1,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHJMROJNXGNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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